molecular formula C16H19N3O4S B6908896 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B6908896
M. Wt: 349.4 g/mol
InChI Key: ALSOQFVBVHKFAN-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a phenyl group, and a pyrrolidine carboxamide moiety, making it a versatile candidate for research in medicinal chemistry and other domains.

Properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-11-17-10-15(23-11)12-5-7-13(8-6-12)18-16(20)14-4-3-9-19(14)24(2,21)22/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOQFVBVHKFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce waste. This can include combining cyclization and sulfochlorination steps in a one-pot reaction to minimize the number of stages and the amount of acidic waste produced .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting human carbonic anhydrases.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an isoform-selective inhibitor of human carbonic anhydrase II, binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to various pharmacological effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

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